molecular formula C8H8ClNO3 B13208593 2-(Chloromethoxy)-1-methyl-4-nitrobenzene

2-(Chloromethoxy)-1-methyl-4-nitrobenzene

Cat. No.: B13208593
M. Wt: 201.61 g/mol
InChI Key: IGMXYOPTFRPDFR-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chloromethoxy group at the second position, a methyl group at the first position, and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene typically involves the chloromethylation of 1-methyl-4-nitrobenzene. This can be achieved through the reaction of 1-methyl-4-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of advanced purification techniques such as distillation and recrystallization can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1-methyl-4-nitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-(Chloromethoxy)-1-methyl-4-aminobenzene.

    Oxidation: Formation of 2-(Chloromethoxy)-4-nitrobenzoic acid.

Scientific Research Applications

2-(Chloromethoxy)-1-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene depends on its specific application. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethoxy)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(Methoxymethyl)-1-methyl-4-nitrobenzene: Contains a methoxymethyl group instead of a chloromethoxy group, which affects its reactivity and solubility.

    2-(Chloromethoxy)-4-nitrotoluene: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

2-(Chloromethoxy)-1-methyl-4-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, along with a reactive chloromethoxy group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(chloromethoxy)-1-methyl-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)4-8(6)13-5-9/h2-4H,5H2,1H3

InChI Key

IGMXYOPTFRPDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCl

Origin of Product

United States

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